![molecular formula C22H16O B12525339 10-[(2-Methylphenyl)methylidene]anthracen-9(10H)-one CAS No. 675106-89-5](/img/structure/B12525339.png)
10-[(2-Methylphenyl)methylidene]anthracen-9(10H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-[(2-Methylphenyl)methylidene]anthracen-9(10H)-one is an anthracene-based derivative. Anthracene derivatives are known for their unique photophysical and electrochemical properties, making them valuable in various scientific and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-[(2-Methylphenyl)methylidene]anthracen-9(10H)-one typically involves the condensation of 2-methylbenzaldehyde with anthracene-9(10H)-one. This reaction is often carried out in the presence of a base, such as potassium hydroxide, under reflux conditions .
Industrial Production Methods
化学反应分析
Types of Reactions
10-[(2-Methylphenyl)methylidene]anthracen-9(10H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to the corresponding alcohol.
Substitution: Electrophilic substitution reactions can introduce different substituents on the anthracene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions are common, using catalysts like aluminum chloride.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Anthracene alcohol derivatives.
Substitution: Various substituted anthracene derivatives.
科学研究应用
10-[(2-Methylphenyl)methylidene]anthracen-9(10H)-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in photodynamic therapy.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices
作用机制
The mechanism of action of 10-[(2-Methylphenyl)methylidene]anthracen-9(10H)-one involves its interaction with various molecular targets. In photodynamic therapy, it generates reactive oxygen species upon light activation, leading to cell damage and death. The exact molecular pathways depend on the specific application and target .
相似化合物的比较
Similar Compounds
- 9-(4-Phenyl)anthracene
- 9-(4-Phenylethynyl)anthracene
- 9,10-Bis(phenylethynyl)anthracene
Uniqueness
10-[(2-Methylphenyl)methylidene]anthracen-9(10H)-one is unique due to its specific substitution pattern, which imparts distinct photophysical properties. This makes it particularly valuable in applications requiring specific light absorption and emission characteristics .
属性
CAS 编号 |
675106-89-5 |
|---|---|
分子式 |
C22H16O |
分子量 |
296.4 g/mol |
IUPAC 名称 |
10-[(2-methylphenyl)methylidene]anthracen-9-one |
InChI |
InChI=1S/C22H16O/c1-15-8-2-3-9-16(15)14-21-17-10-4-6-12-19(17)22(23)20-13-7-5-11-18(20)21/h2-14H,1H3 |
InChI 键 |
OBVOIQPNKQEYGQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1C=C2C3=CC=CC=C3C(=O)C4=CC=CC=C42 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


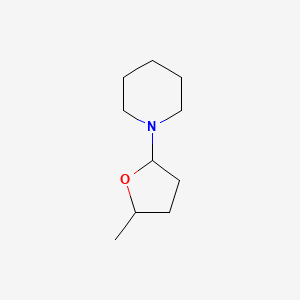
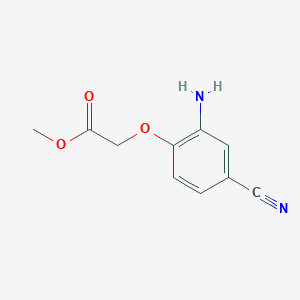
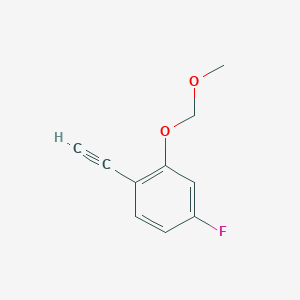
![Benzamide, N-[6-[(6,7-dimethoxy-4-quinolinyl)oxy]-1-methyl-1H-indazol-3-yl]-3-(trifluoromethyl)-](/img/structure/B12525275.png)
![1,3-Dimethoxy-4-[(E)-1-phenylbut-1-en-3-yl]benzene](/img/structure/B12525284.png)

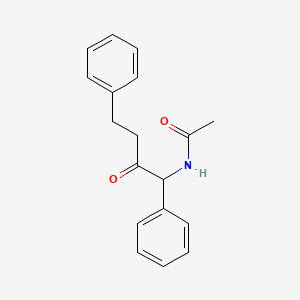
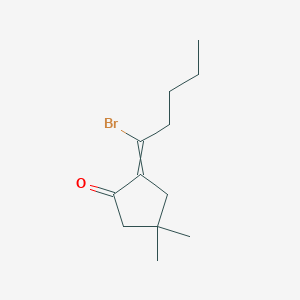
![2'-Deoxy-N-[3,4-dihydroxy-2-(phenylselanyl)butyl]adenosine](/img/structure/B12525302.png)
![2-[2-(5-Methylpyridin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12525304.png)
![Propanedioic acid, methoxy[(1R)-2-nitro-1-phenylethyl]-, dimethyl ester](/img/structure/B12525308.png)
![3-[5-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]pyridin-3-yl]prop-2-yn-1-ol](/img/structure/B12525313.png)
![1,3-Dioxolane, 2-(methoxymethyl)-2-[4-(trifluoromethyl)phenyl]-](/img/structure/B12525320.png)
![4-[5-(Furan-2-yl)-1,2-oxazolidin-3-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12525328.png)
